REACTION_CXSMILES
|
[N:1]1([C:7]2[CH:27]=[CH:26][C:10]([C:11]([NH:13][C:14]3[C:15]4[S:21][C:20]([C:22]([O:24]C)=[O:23])=[CH:19][C:16]=4[NH:17][N:18]=3)=[O:12])=[CH:9][CH:8]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[OH-].[Na+]>CO>[N:1]1([C:7]2[CH:27]=[CH:26][C:10]([C:11]([NH:13][C:14]3[C:15]4[S:21][C:20]([C:22]([OH:24])=[O:23])=[CH:19][C:16]=4[NH:17][N:18]=3)=[O:12])=[CH:9][CH:8]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C1=CC=C(C(=O)NC=2C3=C(NN2)C=C(S3)C(=O)OC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed by evaporation under reduced pressure, water (5 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
by adding aqueous hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The precipitate was separated by filtration
|
Type
|
WASH
|
Details
|
washed with water and ethyl ether
|
Type
|
CUSTOM
|
Details
|
dryed at 50° C. under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C1=CC=C(C(=O)NC=2C3=C(NN2)C=C(S3)C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |